molecular formula C50H54N4O11S3 B6292519 Cy3 DBCO CAS No. 1782950-79-1

Cy3 DBCO

Cat. No.: B6292519
CAS No.: 1782950-79-1
M. Wt: 983.2 g/mol
InChI Key: ALLGTQOHAQKUOH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Cy3 DBCO, also known as DBCO-Sulfo-Cy3, is a derivative of the Cyanine3 fluorophore . The primary targets of this compound are azide-containing molecules or compounds . These targets are often biomolecules that have been tagged with an azide group for the purpose of detection or imaging .

Mode of Action

This compound interacts with its targets through a copper-free “click chemistry” reaction . Specifically, the DBCO (dibenzocyclooctyne) moiety in this compound reacts with azides to form a stable triazole . , making it a convenient method for labeling azide-tagged biomolecules.

Biochemical Pathways

The interaction between this compound and azide-tagged biomolecules results in the formation of a stable triazole linkage . This process is part of the strain-promoted azide-alkyne cycloaddition (SPAAC) reactions . The formation of this linkage allows for the detection or imaging of the azide-tagged biomolecules, providing valuable information about their location and behavior within a biological system .

Pharmacokinetics

It’s known that this compound is water-soluble , which can influence its bioavailability and distribution within a biological system. Its fluorescence is pH-insensitive from pH 4 to pH 10

Result of Action

The result of this compound’s action is the successful labeling of azide-tagged biomolecules, allowing for their detection or imaging . This can provide valuable insights into the location, behavior, and interactions of these biomolecules within a biological system .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of azide-tagged biomolecules and the pH of the environment . Its water solubility allows it to be used in aqueous environments , and its pH-insensitivity enables it to function effectively in environments with a pH between 4 and 10 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cy3 DBCO is synthesized by attaching the Cyanine3 fluorophore to a dibenzocyclooctyne (DBCO) moiety. The synthesis involves the following steps:

    Synthesis of Cyanine3 Fluorophore: The Cyanine3 fluorophore is synthesized through a series of condensation reactions involving indole derivatives and quaternary ammonium salts.

    Attachment of DBCO: The DBCO moiety is attached to the Cyanine3 fluorophore through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Cy3 DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This reaction is a type of click chemistry that does not require a copper catalyst, making it suitable for biological applications .

Common Reagents and Conditions

    Reagents: Azide-containing molecules.

    Conditions: The reaction is typically carried out in aqueous or organic solvents at room temperature.

Major Products

The major product of the SPAAC reaction involving this compound is a stable triazole linkage between the DBCO and the azide-containing molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cy3 DBCO is unique due to its combination of the Cyanine3 fluorophore and the DBCO moiety, which allows for efficient and stable labeling of azide-containing molecules without the need for a copper catalyst. This makes it particularly useful for biological applications where copper toxicity is a concern .

Properties

IUPAC Name

2-[(E,3E)-3-[1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H54N4O11S3/c1-49(2)40-32-38(67(60,61)62)23-25-43(40)52(45(49)18-12-19-46-50(3,4)41-33-39(68(63,64)65)24-26-44(41)53(46)30-13-31-66(57,58)59)29-11-5-6-20-47(55)51-28-27-48(56)54-34-37-16-8-7-14-35(37)21-22-36-15-9-10-17-42(36)54/h7-10,12,14-19,23-26,32-33H,5-6,11,13,20,27-31,34H2,1-4H3,(H3-,51,55,57,58,59,60,61,62,63,64,65)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLGTQOHAQKUOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H54N4O11S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

983.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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